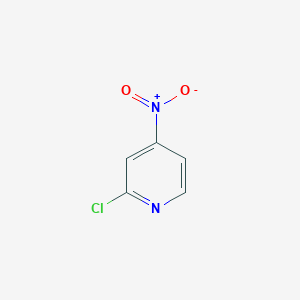

2-Chloro-4-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEPVGBDUYKPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352743 | |

| Record name | 2-Chloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-36-2 | |

| Record name | 2-Chloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Reactivity of 2-Chloro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-chloro-4-nitropyridine. It is a versatile heterocyclic building block extensively utilized in synthetic organic chemistry and medicinal chemistry, primarily as a precursor for a wide array of functionalized pyridine (B92270) derivatives. This document details its physical and spectroscopic properties, provides established experimental protocols for its synthesis and key reactions, and explores its reactivity, with a particular focus on nucleophilic aromatic substitution. While not directly implicated in biological signaling pathways, its role as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors, is discussed.

Structure and Physical Properties

2-Chloro-4-nitropyridine is a crystalline solid, typically appearing as a light yellow powder. The molecule consists of a pyridine ring substituted with a chlorine atom at the 2-position and a nitro group at the 4-position. The electron-withdrawing nature of both the pyridine nitrogen and the nitro group makes the aromatic ring electron-deficient, which is a key determinant of its reactivity.

Chemical Structure

-

IUPAC Name: 2-chloro-4-nitropyridine[1]

-

Molecular Formula: C₅H₃ClN₂O₂[1]

-

SMILES: C1=CN=C(C=C1--INVALID-LINK--[O-])Cl[1]

-

InChI: InChI=1S/C5H3ClN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-chloro-4-nitropyridine is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 158.54 g/mol | [1] |

| Appearance | Light yellow powder | |

| Melting Point | 52-56 °C | [2] |

| Boiling Point | 258.4 ± 20.0 °C (Predicted) | |

| CAS Number | 23056-36-2 | [1] |

Spectroscopic Data

The structural characterization of 2-chloro-4-nitropyridine is supported by various spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | d | ||

| H-5 | dd | ||

| H-6 | d |

| ¹³C NMR | Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~120 |

| C-4 | ~149 |

| C-5 | ~118 |

| C-6 | ~145 |

Note: Exact chemical shifts can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of 2-chloro-4-nitropyridine shows characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| C=N, C=C stretch (aromatic) | 1600-1450 |

| Asymmetric NO₂ stretch | ~1530 |

| Symmetric NO₂ stretch | ~1350 |

| C-Cl stretch | 800-600 |

Mass Spectrometry (MS)

The mass spectrum of 2-chloro-4-nitropyridine shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the chlorine atom (with its characteristic isotopic distribution) and the nitro group.

| m/z | Relative Intensity | Assignment |

| 158/160 | [M]⁺ / [M+2]⁺ | |

| 112/114 | [M - NO₂]⁺ | |

| 77 | [C₅H₃N]⁺ |

Synthesis of 2-Chloro-4-nitropyridine

2-Chloro-4-nitropyridine is typically synthesized from its N-oxide precursor, 2-chloro-4-nitropyridine-N-oxide. The N-oxide itself can be prepared by the nitration of 2-chloropyridine-N-oxide.

Synthesis Workflow

Caption: Synthetic pathway for 2-Chloro-4-nitropyridine.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-nitropyridine-N-oxide

This protocol describes the nitration of 2-chloropyridine-N-oxide.

-

Materials: 2-chloropyridine-N-oxide, concentrated sulfuric acid, 90% nitric acid, ice, chloroform, potassium carbonate, 2-propanol.

-

Procedure:

-

Cool 1.5 liters of concentrated sulfuric acid to 0 °C with stirring.

-

Portionwise, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide over a 5-hour period, maintaining the temperature between 5-10 °C.

-

Add 590 ml of 90% nitric acid dropwise, keeping the temperature at 5-10 °C.

-

After the addition is complete, heat the mixture to 80 °C and then remove the heat source. The exothermic reaction will cause the temperature to rise to approximately 115 °C.

-

Maintain the temperature at 100 °C for four hours.

-

Cool the reaction mixture and pour it into 12 liters of ice.

-

Collect the resulting solid by filtration and wash it three times with one-liter portions of water by suspension.

-

Dry the solid to yield 2-chloro-4-nitropyridine-N-oxide.

-

The mother liquor and washes can be combined and extracted with chloroform. The combined organic extracts are dried with potassium carbonate, filtered, and concentrated under reduced pressure to yield additional product.

-

Protocol 2: Synthesis of 2-Chloro-4-nitropyridine

This protocol outlines the deoxygenation of 2-chloro-4-nitropyridine-N-oxide.

-

Materials: 2-chloro-4-nitropyridine-N-oxide (1.70 g, 9.74 mmol), anhydrous chloroform (25 mL), phosphorus trichloride (B1173362) (4.2 mL, 48.7 mmol), ice water, saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 2-chloro-4-nitropyridine-N-oxide in anhydrous chloroform at room temperature.

-

Slowly add phosphorus trichloride to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice water and basify to a pH of 7-8 with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous phase twice with chloroform.

-

Combine the organic phases and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dry the resulting solid under high vacuum to afford 2-chloro-4-nitropyridine (yield: 1.2 g, 78%).

-

Reactivity of 2-Chloro-4-nitropyridine

The reactivity of 2-chloro-4-nitropyridine is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the nitro group. This makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The primary site of nucleophilic attack is the C-2 position, leading to the displacement of the chloride ion. The nitro group at the 4-position activates the ring towards nucleophilic attack and helps to stabilize the negatively charged Meisenheimer intermediate.

Caption: General mechanism for SNAr on 2-chloro-4-nitropyridine.

A variety of nucleophiles can be employed in SNAr reactions with 2-chloro-4-nitropyridine. Table 2 provides some examples of these reactions with their reported yields.

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |

| Piperidine | Piperidine | Ethanol | Reflux | 2-(Piperidin-1-yl)-4-nitropyridine | - |

| Morpholine | Morpholine | - | - | 4-(4-Nitropyridin-2-yl)morpholine | - |

| Methoxide | Sodium Methoxide | Methanol | Room Temp, 50h | 2-Methoxy-4-nitropyridine | - |

| Thiophenoxide | Sodium Thiophenoxide | - | - | 4-Nitro-2-(phenylthio)pyridine | - |

Protocol 3: General Procedure for SNAr with an Amine Nucleophile

-

Materials: 2-chloro-4-nitropyridine, amine nucleophile (e.g., piperidine, morpholine), solvent (e.g., ethanol, acetonitrile), base (e.g., triethylamine, potassium carbonate, if the amine salt is used).

-

Procedure:

-

Dissolve 2-chloro-4-nitropyridine (1 equivalent) in the chosen solvent.

-

Add the amine nucleophile (1.1-1.5 equivalents). If the amine hydrochloride salt is used, add a suitable base (2-3 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 2-amino-4-nitropyridine derivative.

-

Reduction of the Nitro Group

The nitro group of 2-chloro-4-nitropyridine can be readily reduced to an amino group, yielding 2-chloro-4-aminopyridine, another valuable synthetic intermediate.

Caption: Reduction of the nitro group of 2-chloro-4-nitropyridine.

Protocol 4: Reduction of 2-Chloro-4-nitropyridine-N-oxide to 2-Chloro-4-aminopyridine

-

Materials: 2-chloro-4-nitropyridine-N-oxide (35.0 g, 0.2 mol), iron powder (39.2 g, 0.7 mol), glacial acetic acid (250 mL), 50 wt.% aqueous sodium hydroxide (B78521) solution, diethyl ether, saturated aqueous sodium chloride solution, anhydrous sodium sulfate, benzol-cyclohexane (1:1).

-

Procedure:

-

To a flask, add 2-chloro-4-nitropyridine-N-oxide, iron powder, and glacial acetic acid.

-

Heat the mixture to reflux for 1.5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to below 25 °C.

-

Adjust the pH to 7.0-8.0 with 50 wt.% aqueous sodium hydroxide solution.

-

Extract the mixture three times with 500 mL portions of diethyl ether.

-

Wash the combined organic layers twice with 100 mL of saturated aqueous sodium chloride solution and once with 50 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a 1:1 mixture of benzol-cyclohexane to obtain 2-chloro-4-aminopyridine.

-

Applications in Drug Development

2-Chloro-4-nitropyridine is not known to be directly involved in biological signaling pathways. However, it serves as a crucial building block in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The 2-substituted-4-aminopyridine core, readily accessible from 2-chloro-4-nitropyridine, is a common scaffold in many kinase inhibitors that target signaling pathways implicated in cancer and other diseases.

For instance, derivatives of 2-chloro-4-nitropyridine are used in the synthesis of inhibitors for Janus kinase 2 (JAK2), Aurora kinases, and FLT3 kinase, all of which are key components of signaling pathways that regulate cell growth, proliferation, and survival. The ability to easily introduce diverse substituents at the 2-position via SNAr reactions makes 2-chloro-4-nitropyridine a valuable starting material for generating libraries of potential drug candidates for screening against various therapeutic targets.

Safety Information

2-Chloro-4-nitropyridine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

2-Chloro-4-nitropyridine is a highly reactive and versatile intermediate in organic synthesis. Its electron-deficient pyridine ring, activated by both the nitrogen heteroatom and the 4-nitro group, makes it an excellent substrate for nucleophilic aromatic substitution reactions. This reactivity, combined with the potential for further functionalization through reduction of the nitro group, has established 2-chloro-4-nitropyridine as a valuable precursor in the synthesis of a diverse range of heterocyclic compounds, including those with significant biological activity. While not a direct modulator of cellular signaling, its importance in the drug discovery and development process, particularly in the synthesis of kinase inhibitors, is well-documented. This guide provides a foundational understanding of its properties and reactivity for researchers and scientists working in the fields of organic and medicinal chemistry.

References

A Comprehensive Technical Guide to 2-Chloro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitropyridine is a pivotal heteroaromatic building block in the realms of synthetic organic chemistry and pharmaceutical development. Its unique electronic structure, characterized by an electron-deficient pyridine (B92270) ring substituted with a strongly electron-withdrawing nitro group and a labile chlorine atom, renders it a versatile precursor for a multitude of chemical transformations. This guide provides an in-depth overview of its chemical properties, synthesis, key reactions, and its significant role as an intermediate in the development of targeted therapeutics, particularly MET kinase inhibitors.

Chemical and Physical Properties

The fundamental physicochemical properties of 2-Chloro-4-nitropyridine are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-4-nitropyridine | [1] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1][2] |

| Molecular Weight | 158.54 g/mol | [1][2] |

| Appearance | Light yellow powder/crystal | [3][4] |

| Melting Point | 52-56 °C | [2][3] |

| CAS Number | 23056-36-2 | [1][2] |

| Solubility | Soluble in chloroform (B151607) | [5][6] |

Synthesis and Reactivity

The primary route for the synthesis of 2-Chloro-4-nitropyridine involves the deoxygenation of its N-oxide precursor, 2-chloro-4-nitropyridine-N-oxide. This reaction is typically achieved using a reducing agent such as phosphorus trichloride (B1173362).

The reactivity of 2-Chloro-4-nitropyridine is dominated by nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group at the 4-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2-position where the chlorine atom is located. This makes the chlorine atom a good leaving group, readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures.

Another key transformation is the reduction of the nitro group to an amino group, yielding 2-chloro-4-aminopyridine. This derivative is a valuable intermediate for the synthesis of various biologically active molecules.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-nitropyridine from 2-Chloro-4-nitropyridine-N-oxide

This protocol describes the deoxygenation of 2-chloro-4-nitropyridine-N-oxide to yield 2-chloro-4-nitropyridine.

Materials:

-

2-chloro-4-nitropyridine-N-oxide

-

Phosphorus trichloride (PCl₃)

-

Anhydrous chloroform

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-4-nitropyridine-N-oxide (1.0 eq) in anhydrous chloroform.

-

Slowly add phosphorus trichloride (5.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain this temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture onto ice.

-

Basify the mixture to a pH of 7-8 using a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with chloroform (2x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization to yield 2-chloro-4-nitropyridine as a solid.[5]

Protocol 2: Reduction of the Nitro Group to Synthesize 2-Chloro-4-aminopyridine

This protocol details the reduction of the nitro group of a 2-chloro-4-nitropyridine derivative to an amino group, a common step in the synthesis of pharmaceutical intermediates.[6][7][8]

Materials:

-

2-chloro-4-nitropyridine N-oxide (as a representative starting material)

-

Iron powder

-

Glacial acetic acid

-

50% aqueous sodium hydroxide (B78521) solution

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Benzene-cyclohexane (1:1) mixture for recrystallization

Procedure:

-

To a reaction vessel, add 2-chloro-4-nitropyridine N-oxide (1.0 eq), iron powder (3.5 eq), and glacial acetic acid.

-

Heat the mixture to reflux for 1.5 hours.

-

Monitor the reaction using TLC to confirm the consumption of the starting material.

-

Cool the reaction mixture to below 25 °C.

-

Adjust the pH to 7.0-8.0 with a 50% aqueous sodium hydroxide solution.

-

Extract the mixture with diethyl ether (3x).

-

Wash the combined organic layers with saturated aqueous sodium chloride solution (2x) and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a 1:1 mixture of benzene (B151609) and cyclohexane (B81311) to obtain 2-chloro-4-aminopyridine.[6][7]

Application in Drug Development: Targeting the MET Signaling Pathway

Derivatives of 2-Chloro-4-nitropyridine have emerged as crucial scaffolds in the design of selective and potent MET kinase inhibitors.[3] The MET receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways.[3][5][9] These pathways, including the RAS/MAPK and PI3K/AKT pathways, are integral to cell proliferation, survival, motility, and invasion.[3][9] Aberrant activation of the MET pathway is a known driver in various cancers.[9]

MET kinase inhibitors developed from 2-Chloro-4-nitropyridine-derived scaffolds function by blocking the ATP-binding site of the kinase, thereby inhibiting its activity and suppressing the oncogenic signaling cascade.

Below is a diagram illustrating the simplified MET signaling pathway and the point of intervention for MET kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Signaling by MET | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [PDF] The role of MET receptor tyrosine kinase in non-small cell lung cancer and clinical development of targeted anti-MET agents. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 7. CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 8. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Chloro-4-nitropyridine from its N-oxide precursor

This technical guide provides an in-depth overview of the synthesis of 2-chloro-4-nitropyridine from its N-oxide precursor, 2-chloro-4-nitropyridine N-oxide. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

2-Chloro-4-nitropyridine is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of a nitro group and a chlorine atom on the pyridine (B92270) ring makes it a versatile building block for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. The most common and effective method for the synthesis of 2-chloro-4-nitropyridine involves the deoxygenation of its N-oxide precursor, 2-chloro-4-nitropyridine N-oxide. This process is typically achieved using a chlorinating and deoxygenating agent, such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃).

The N-oxide precursor, 2-chloro-4-nitropyridine N-oxide, is generally synthesized by the nitration of 2-chloropyridine (B119429) N-oxide. This two-step sequence, nitration followed by deoxygenation, is a common strategy for the preparation of substituted pyridines.

Reaction Mechanism and Signaling Pathway

The conversion of 2-chloro-4-nitropyridine N-oxide to 2-chloro-4-nitropyridine using a phosphorus-based reagent like phosphorus trichloride (PCl₃) proceeds through a deoxygenation mechanism. The lone pair of electrons on the oxygen atom of the N-oxide attacks the electrophilic phosphorus atom of PCl₃. This is followed by an intramolecular rearrangement and subsequent elimination of a phosphorus oxychloride (POCl₃) or related phosphorus species, resulting in the deoxygenated pyridine ring.

Key chemical reactions of 2-Chloro-4-nitropyridine

An In-depth Technical Guide to the Key Chemical Reactions of 2-Chloro-4-nitropyridine

Introduction

2-Chloro-4-nitropyridine is a pivotal heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its chemical reactivity is dominated by the interplay of the electron-deficient pyridine (B92270) ring, the strong electron-withdrawing effect of the nitro group at the 4-position, and the presence of a good leaving group (chloride) at the 2-position. This unique electronic arrangement renders the molecule highly susceptible to a variety of transformations, making it a versatile precursor for the synthesis of a diverse array of substituted pyridine derivatives. This guide provides a detailed exploration of the core chemical reactions of 2-Chloro-4-nitropyridine, complete with quantitative data, experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Chemical Reactivity

The reactivity of 2-Chloro-4-nitropyridine is primarily governed by two features:

-

Activated Nucleophilic Aromatic Substitution (SNA_r_): The pyridine nitrogen and the para-nitro group act as powerful electron-withdrawing groups, significantly reducing the electron density at the C2 and C6 positions. This electronic deficit makes the C2 carbon, bonded to the chlorine atom, highly electrophilic and prone to attack by nucleophiles.

-

Reactive Nitro Group: The nitro group itself is a versatile functional group that can be readily reduced to an amino group, providing a gateway to further functionalization, such as diazotization or acylation reactions.

These features allow for selective and high-yielding transformations, which are detailed in the following sections.

Nucleophilic Aromatic Substitution (SNA_r_)

The most prominent reaction of 2-Chloro-4-nitropyridine is the nucleophilic aromatic substitution (SNA_r_) of the C2-chloride. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] This pathway is highly favored due to the stabilization of the negative charge by the pyridine nitrogen and the nitro group.[3] A wide range of nucleophiles, including amines, alkoxides, and thiols, can readily displace the chloride.

References

Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAAr) mechanisms pertaining to 2-Chloro-4-nitropyridine. This compound serves as a vital building block in medicinal chemistry and materials science, making a thorough understanding of its reactivity essential for the rational design of novel molecules and synthetic pathways. This document outlines the core mechanistic principles, presents kinetic data from analogous systems, details relevant experimental protocols, and provides visual representations of the key processes.

Core Principles of Nucleophilic Aromatic Substitution in 2-Chloro-4-nitropyridine

Nucleophilic aromatic substitution on the pyridine (B92270) ring is a cornerstone of heterocyclic chemistry. In 2-Chloro-4-nitropyridine, the presence of the strongly electron-withdrawing nitro group at the 4-position, coupled with the inherent electron-deficient nature of the pyridine ring, renders the carbon atoms at the 2- and 6-positions highly electrophilic and susceptible to nucleophilic attack. The chlorine atom at the 2-position serves as a good leaving group, facilitating the substitution reaction.

The generally accepted mechanism for the SNAAr reaction of 2-Chloro-4-nitropyridine is a two-step addition-elimination process. This proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group (C2). This step is typically the rate-determining step of the reaction. The attack results in the formation of a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized across the pyridine ring and the nitro group. The stability of this intermediate is crucial for the facility of the overall reaction.

Step 2: Elimination of the Leaving Group

In the second, generally faster step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion.

The regioselectivity of the nucleophilic attack is directed to the 2- and 4- (or 6-) positions of the pyridine ring. This is because the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.

Kinetic Data and Reactivity

Table 1: Second-Order Rate Constants (k₂) for the Reaction of 2-Fluoro- and 2-Chloro-5-nitropyridines with Aniline (B41778) and Piperidine (B6355638) in Acetone (B3395972) and Methanol (B129727).

| Substrate | Nucleophile | Solvent | k₂ (L mol⁻¹ s⁻¹) |

| 2-Fluoro-5-nitropyridine | Aniline | Methanol | 1.3 x 10⁻⁴ |

| 2-Chloro-5-nitropyridine | Aniline | Methanol | 2.5 x 10⁻⁶ |

| 2-Fluoro-5-nitropyridine | Piperidine | Methanol | 1.3 x 10⁻¹ |

| 2-Chloro-5-nitropyridine | Piperidine | Methanol | 1.1 x 10⁻³ |

| 2-Fluoro-5-nitropyridine | Aniline | Acetone | 1.9 x 10⁻³ |

| 2-Chloro-5-nitropyridine | Aniline | Acetone | 1.1 x 10⁻⁵ |

| 2-Fluoro-5-nitropyridine | Piperidine | Acetone | 2.1 |

| 2-Chloro-5-nitropyridine | Piperidine | Acetone | 1.5 x 10⁻² |

Data extracted from studies on related 2-halo-5-nitropyridines and are intended to be illustrative of the relative reactivity.[1][2]

Table 2: Kinetic Parameters for the Reaction of 4-Substituted Pyridine 1-Oxides with Piperidine in Ethanol (B145695).

| Substrate | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) | Ea (kcal/mol) | log A |

| 4-Chloropyridine 1-oxide | 100 | 1.35 x 10⁻⁵ | 23.5 | 9.1 |

| 4-Bromopyridine 1-oxide | 100 | 1.51 x 10⁻⁵ | 22.5 | 8.5 |

| 4-Nitropyridine 1-oxide | 100 | 2.50 x 10⁻⁴ | 18.0 | 6.9 |

This data on pyridine N-oxides provides a useful comparison for the activating effect of the nitro group.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of nucleophilic aromatic substitution on 2-Chloro-4-nitropyridine.

Synthesis of 2-Chloro-4-nitropyridine

A common synthetic route to 2-Chloro-4-nitropyridine involves the deoxygenation of 2-Chloro-4-nitropyridine 1-oxide.[4]

Materials:

-

2-Chloro-4-nitropyridine 1-oxide

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Anhydrous chloroform (B151607)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Dissolve 2-Chloro-4-nitropyridine 1-oxide (e.g., 1.70 g, 9.74 mmol) in anhydrous chloroform (e.g., 25 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[4]

-

Slowly add phosphorus trichloride (e.g., 4.2 mL, 48.7 mmol) to the solution at room temperature.[4]

-

Heat the reaction mixture to reflux and maintain this temperature overnight.[4]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.[4]

-

Carefully pour the reaction mixture into ice water.[4]

-

Neutralize the aqueous solution to a pH of 7-8 with a saturated aqueous sodium bicarbonate solution.[4]

-

Extract the aqueous phase with chloroform (e.g., 2 x 50 mL).[4]

-

Combine the organic extracts, wash with water and then with brine.[4]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[4]

-

Dry the resulting solid under high vacuum to afford 2-Chloro-4-nitropyridine.[4]

General Protocol for Kinetic Analysis of SNAAr Reactions

The kinetics of the reaction of 2-Chloro-4-nitropyridine with a nucleophile can be monitored using UV-Vis spectrophotometry by observing the formation of the product over time.

Materials:

-

2-Chloro-4-nitropyridine

-

Nucleophile of interest (e.g., an amine or an alkoxide)

-

Solvent (e.g., ethanol, acetonitrile, or DMSO)

-

UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

-

Prepare stock solutions of 2-Chloro-4-nitropyridine and the nucleophile in the chosen solvent.

-

To determine the wavelength of maximum absorbance (λ_max) of the product, allow a reaction to go to completion and record the UV-Vis spectrum.

-

For kinetic runs, maintain pseudo-first-order conditions by using a large excess of the nucleophile (at least 10-fold) compared to 2-Chloro-4-nitropyridine.

-

Equilibrate the solutions of the reactants to the desired temperature in the thermostatted cell holder of the spectrophotometer.

-

Initiate the reaction by rapidly mixing the reactant solutions in the cuvette.

-

Monitor the increase in absorbance at the λ_max of the product over time.

-

The pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order rate equation.

-

The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile in excess.

General Protocol for the Synthesis of 2-Substituted-4-nitropyridines

The following is a general procedure for the synthesis of 2-amino or 2-alkoxy-4-nitropyridines.

Materials:

-

2-Chloro-4-nitropyridine

-

Nucleophile (e.g., an amine or an alcohol)

-

Base (if necessary, e.g., triethylamine (B128534) for amines, or sodium hydride for alcohols)

-

Solvent (e.g., ethanol, THF, or DMF)

-

Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)

Procedure for Amination:

-

Dissolve 2-Chloro-4-nitropyridine in a suitable solvent such as ethanol.

-

Add the desired amine (typically 1.1 to 2 equivalents). If the amine salt is used, add a non-nucleophilic base like triethylamine to liberate the free amine.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between water and an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Procedure for Alkoxylation:

-

In a flame-dried flask under an inert atmosphere, prepare the alkoxide by adding the alcohol to a suspension of a strong base like sodium hydride in an anhydrous solvent like THF or DMF.

-

Once the alkoxide formation is complete (cessation of hydrogen evolution), add a solution of 2-Chloro-4-nitropyridine in the same solvent.

-

Stir the reaction at room temperature or with heating until completion.

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, and follow a standard aqueous work-up and purification procedure as described for amination.[5]

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathway and a typical experimental workflow.

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion

The nucleophilic aromatic substitution of 2-Chloro-4-nitropyridine is a robust and predictable reaction, primarily governed by the addition-elimination mechanism through a stable Meisenheimer intermediate. The strong activating effect of the 4-nitro group makes this substrate highly valuable for the synthesis of a diverse range of 2-substituted-4-nitropyridines. While direct and comprehensive kinetic data for this specific compound is somewhat scattered, a clear understanding of its reactivity can be achieved through the study of closely related analogues. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize 2-Chloro-4-nitropyridine in their synthetic endeavors.

References

- 1. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. vanderbilt.edu [vanderbilt.edu]

The Promising Horizon of 2-Chloro-4-nitropyridine Derivatives in Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – December 7, 2025 – The heterocyclic compound 2-Chloro-4-nitropyridine is emerging as a versatile and powerful scaffold in medicinal chemistry, providing a foundation for a new generation of therapeutic agents. This technical guide explores the landscape of its derivatives, highlighting their potential in developing novel treatments for a range of diseases, including cancer, microbial infections, and inflammatory conditions. The unique chemical reactivity of the 2-chloro-4-nitropyridine core allows for diverse modifications, leading to compounds with significant biological activities.

Introduction to a Privileged Scaffold

2-Chloro-4-nitropyridine is a key intermediate in organic synthesis, valued for its two reactive sites that allow for selective chemical modifications. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups. The nitro group at the 4-position, an electron-withdrawing group, not only activates the pyridine (B92270) ring for such substitutions but also serves as a handle for further chemical transformations, including reduction to an amino group, which can then be further derivatized. This chemical versatility makes 2-chloro-4-nitropyridine an attractive starting material for creating large and diverse libraries of compounds for drug discovery screening.[1][2][3]

Key Therapeutic Areas and Derivatives

Derivatives of 2-chloro-4-nitropyridine have demonstrated promising activity in several key therapeutic areas. The primary mechanism of derivatization involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 2-position.

Anticancer Agents

A significant area of investigation for 2-chloro-4-nitropyridine derivatives is in oncology. By reacting the parent compound with various amines, thiols, and alcohols, researchers have synthesized compounds with potent anticancer activities. These derivatives have been shown to act through several mechanisms, including kinase inhibition and disruption of microtubule dynamics.

a) Kinase Inhibitors: Several derivatives have been identified as inhibitors of critical kinases involved in cancer cell proliferation and survival, such as PIM-1 and Cyclin-Dependent Kinase 2 (CDK2).

-

PIM-1 Kinase Inhibitors: PIM-1 is a serine/threonine kinase that is overexpressed in many human cancers and is known to promote cell survival and inhibit apoptosis.[4][5][][7] Derivatives of 2-chloro-4-nitropyridine can be designed to bind to the ATP-binding pocket of PIM-1, preventing the phosphorylation of its downstream targets and thereby inducing apoptosis in cancer cells.

-

CDK2 Inhibitors: The Cyclin E/CDK2 complex is crucial for the G1/S transition in the cell cycle.[8][9][10] Inhibition of CDK2 leads to cell cycle arrest and is a validated strategy in cancer therapy. Pyridine-based inhibitors have shown potent and selective inhibition of CDK2.

b) Tubulin Polymerization Inhibitors: Microtubules are essential for cell division, and their disruption is a clinically proven anticancer strategy. Some derivatives of 2-chloro-4-nitropyridine act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on β-tubulin. This prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12][13][14][15]

Antimicrobial Agents

The functionalization of the 2-chloro-4-nitropyridine core has also yielded compounds with significant antimicrobial properties. By introducing various amine and thiol-containing moieties, researchers have developed derivatives with activity against a range of bacterial and fungal pathogens. The nitro group itself can contribute to antimicrobial activity, a feature seen in other nitroaromatic drugs.

Quantitative Data Summary

The following tables summarize the biological activities of representative derivatives of 2-chloro-4-nitropyridine and related structures.

| Derivative Class | Target | Compound Example | IC50 / EC50 (µM) | Cell Line / Organism |

| Anticancer | ||||

| Pyranopyridine | Anticancer | Compound 12 | More potent than Doxorubicin | HepG2, HCT-116 |

| Pyranopyridine | Anticancer | Compound 14 | More potent than Doxorubicin | HepG2, HCT-116 |

| Aminopyrimidine | Anticancer | Derivative 6 | 89.24 (HCT116), 89.37 (MCF7) | HCT116, MCF7 |

| Pyrido[2,3-d]pyrimidine | Anticancer | Compound 7a | > Cefotaxime/Fluconazole | NCI-H460, HepG2, HCT-116 |

| Pyrido[2,3-d]pyrimidine | Anticancer | Compound 7d | > Cefotaxime/Fluconazole | NCI-H460, HepG2, HCT-116 |

| Pyrrolo[2,1-b][8][10]benzothiazole | Anticancer | Compound 9a | > Cefotaxime/Fluconazole | NCI-H460, HepG2, HCT-116 |

| Pyrrolo[2,1-b][8][10]benzothiazole | Anticancer | Compound 9d | > Cefotaxime/Fluconazole | NCI-H460, HepG2, HCT-116 |

| Kinase Inhibitors | ||||

| Pyridothienopyrimidin-4-one | PIM-1 | Compound 7a | 1.18 | - |

| Pyridothienopyrimidin-4-one | PIM-1 | Compound 7c | 1.38 | - |

| Pyridothienopyrimidin-4-one | PIM-1 | Compound 7d | 1.97 | - |

| Antimicrobial | ||||

| Pyrido[2,3-d]pyrimidine | Antibacterial/Antifungal | Compound 7a | > Cefotaxime/Fluconazole | Various bacteria and fungi |

| Pyrido[2,3-d]pyrimidine | Antibacterial/Antifungal | Compound 7d | > Cefotaxime/Fluconazole | Various bacteria and fungi |

| Pyrrolo[2,1-b][8][10]benzothiazole | Antibacterial/Antifungal | Compound 9a | > Cefotaxime/Fluconazole | Various bacteria and fungi |

| Pyrrolo[2,1-b][8][10]benzothiazole | Antibacterial/Antifungal | Compound 9d | > Cefotaxime/Fluconazole | Various bacteria and fungi |

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4-nitropyridine Derivatives

A solution of 2-chloro-4-nitropyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile) is treated with the desired amine (1.0-1.2 eq.) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) if necessary. The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 2-amino-4-nitropyridine derivative.

Example Protocol: Synthesis of 2-Chloro-4-aminopyridine

2-Chloro-4-nitropyridine-N-oxide is reacted with iron powder in glacial acetic acid. The mixture is heated to reflux for 1 to 1.5 hours. After completion of the reaction, as monitored by TLC, the mixture is cooled, and the pH is adjusted to 7.0-8.0 with a 50-65 wt.% aqueous sodium hydroxide (B78521) solution. The product is then extracted with diethyl ether, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent is concentrated, and the product is recrystallized from a benzene-cyclohexane mixture to yield 2-chloro-4-aminopyridine.[16]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-chloro-4-nitropyridine derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.

PIM-1 Kinase Inhibition Pathway

CDK2 Inhibition and Cell Cycle Arrest

Disruption of Microtubule Dynamics

Conclusion and Future Directions

The 2-chloro-4-nitropyridine scaffold has proven to be a fertile ground for the discovery of new drug candidates. The derivatives synthesized from this core structure have shown significant potential as anticancer and antimicrobial agents. Future research will likely focus on optimizing the potency and selectivity of these compounds, as well as exploring their efficacy in in vivo models. The continued exploration of the chemical space around the 2-chloro-4-nitropyridine core holds great promise for the development of next-generation therapeutics.

References

- 1. 2-Amino-4-nitropyridine [chembk.com]

- 2. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]

- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 9. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability | Semantic Scholar [semanticscholar.org]

- 10. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

In-Depth Technical Guide: Biological Activity of 2-Chloro-4-nitropyridine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-4-nitropyridine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its unique electronic properties and synthetic accessibility make it an attractive starting point for the development of novel therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of the biological activities of 2-chloro-4-nitropyridine analogs, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visually represents associated signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products and synthetic drugs. The introduction of a chloro group at the 2-position and a nitro group at the 4-position of the pyridine ring creates a highly reactive and versatile chemical entity. The electron-withdrawing nature of the nitro group activates the chlorine atom for nucleophilic substitution, allowing for the facile synthesis of a diverse library of analogs. These structural modifications have led to the discovery of compounds with potent biological activities, including promising anticancer, antimicrobial, and enzyme-inhibiting effects. This guide will delve into the specifics of these activities, providing a structured compilation of available data and methodologies.

Synthesis of 2-Chloro-4-nitropyridine and its Analogs

The parent compound, 2-chloro-4-nitropyridine, can be synthesized through various routes. A common method involves the oxidation of 2-chloropyridine (B119429) to 2-chloropyridine-N-oxide, followed by nitration with a mixture of concentrated nitric and sulfuric acids to yield 2-chloro-4-nitropyridine-N-oxide. Subsequent deoxygenation, often with phosphorus trichloride, affords the final product.[1][2][3]

Another synthetic approach starts with the nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide, followed by chlorination.[2] The resulting 2-chloro-4-nitropyridine serves as a key intermediate for the synthesis of a wide array of analogs through nucleophilic substitution of the chlorine atom. For instance, reaction with various amines can yield a series of 2-amino-4-nitropyridine derivatives. Further chemical transformations, such as the reduction of the nitro group to an amine, provide additional points for structural diversification.[3][4]

Anticancer Activity

Derivatives of the 2-chloro-4-nitropyridine scaffold have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various pyridine and quinoline (B57606) derivatives, including some with structural similarities to 2-chloro-4-nitropyridine analogs, against a range of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Thieno[2,3-d]pyrimidine (B153573) derivatives | HepG2, HCT-116, MCF-7, A431 | 7.59 - 16.01 | [5] |

| Pyrimidine-tethered chalcone (B49325) (B-4) | MCF-7 (Breast) | 6.70 | [6] |

| Pyrimidine-tethered chalcone (B-4) | A549 (Lung) | 20.49 | [6] |

| Sulfonamide-pyridine hybrid (7) | Breast Cancer Cell Lines | - | [7] |

| Thieno[2,3-c]pyridine derivative (6i) | HSC3 (Head and Neck) | 10.8 | [8] |

| Thieno[2,3-c]pyridine derivative (6i) | T47D (Breast) | 11.7 | [8] |

| Thieno[2,3-c]pyridine derivative (6i) | RKO (Colon) | 12.4 | [8] |

| Thieno[2,3-c]pyridine derivative (6i) | MCF7 (Breast) | 16.4 | [8] |

| Choline Kinase Inhibitor (4f) | Jurkat (Leukemia) | - | [9] |

Note: This table includes data from structurally related heterocyclic compounds to provide a broader context for the potential of 2-chloro-4-nitropyridine analogs, as specific and comprehensive data for a wide range of these exact analogs is limited in the available literature.

Signaling Pathways in Anticancer Activity

Pyridine derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways. While specific pathways for many 2-chloro-4-nitropyridine analogs are still under investigation, the broader class of compounds is known to target pathways such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and HER2, which are pivotal for tumor angiogenesis and cell proliferation.[5] Some pyridine-containing compounds also act as kinase inhibitors, interfering with signaling cascades that drive tumor growth.[10] Furthermore, effects on cell cycle progression, including arrest at the G2/M phase, and the induction of apoptosis have been observed.[5]

Caption: Potential anticancer mechanisms of 2-chloro-4-nitropyridine analogs.

Antimicrobial Activity

The structural features of 2-chloro-4-nitropyridine analogs also make them promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various heterocyclic compounds, including some with functionalities relevant to 2-chloro-4-nitropyridine analogs, against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |

| 2-Chloroquinoline derivative (21) | Various bacteria | 12.5 | [11] |

| Thienopyridine derivatives | E. coli, B. mycoides, C. albicans | - | [7] |

| 2-Chloroquinoline derivatives | Various fungi and bacteria | 6.25 - 400 | [11] |

Note: This table includes data from structurally related heterocyclic compounds to provide a broader context for the potential of 2-chloro-4-nitropyridine analogs, as specific and comprehensive data for a wide range of these exact analogs is limited in the available literature.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of pyridine derivatives can vary. Some compounds are believed to interfere with microbial cell wall synthesis or disrupt the integrity of the cell membrane. Others may act by inhibiting essential enzymes within the microorganism, such as DNA gyrase, which is crucial for bacterial DNA replication.[7] The specific mode of action is highly dependent on the overall structure of the analog and the nature of the substituents on the pyridine ring.

Caption: General workflow for antimicrobial evaluation of analogs.

Enzyme Inhibition

Beyond their broad anticancer and antimicrobial activities, specific 2-chloro-4-nitropyridine analogs have the potential to be designed as potent and selective inhibitors of various enzymes implicated in disease pathogenesis.

Quantitative Enzyme Inhibition Data

The following table provides IC50 values for the inhibition of various enzymes by pyridine and quinoline derivatives. This data, while not exclusively for 2-chloro-4-nitropyridine analogs, suggests potential enzymatic targets for this class of compounds.

| Compound Class/Derivative | Enzyme Target | IC50 (µM) | Reference(s) |

| Thieno[2,3-d]pyrimidine derivative (13k) | EGFR | - | [5] |

| Sulfonamide-pyridine hybrid (7) | Carbonic Anhydrase IX | 0.253 | [7] |

| Choline Kinase Inhibitor (4f) | Choline Kinase α1 | 0.99 | [9] |

Note: This table includes data from structurally related heterocyclic compounds to provide a broader context for the potential of 2-chloro-4-nitropyridine analogs as enzyme inhibitors.

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the biological activities of 2-chloro-4-nitropyridine analogs.

In Vitro Anticancer Assays

-

MTT Assay for Cytotoxicity:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

-

-

Cell Cycle Analysis:

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are stained with a solution containing propidium (B1200493) iodide (PI) and RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

In Vitro Antimicrobial Assays

-

Broth Microdilution for MIC Determination:

-

Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Conclusion

The 2-chloro-4-nitropyridine scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data, primarily from structurally related compounds, highlights their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The synthetic tractability of the 2-chloro-4-nitropyridine core allows for the creation of large and diverse chemical libraries, which can be screened to identify potent and selective lead compounds. Further research focusing on the synthesis and biological evaluation of a wider range of 2-chloro-4-nitropyridine analogs is warranted to fully explore their therapeutic potential. Detailed structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds, and in-depth mechanistic studies will be necessary to elucidate their precise modes of action and identify their molecular targets. The information compiled in this technical guide provides a solid foundation for researchers to build upon in their quest to develop new and effective drugs based on the 2-chloro-4-nitropyridine framework.

References

- 1. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 4. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 5. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Transformations of the Nitro Group in 2-Chloro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the chemical transformations of the nitro group in 2-Chloro-4-nitropyridine, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The document focuses on the prevalent reduction of the nitro group to an amine, offering comprehensive experimental protocols, quantitative data, and mechanistic insights.

Synthesis of 2-Chloro-4-nitropyridine and its N-oxide

The common precursor for many transformations is 2-Chloro-4-nitropyridine N-oxide, which can be synthesized from 2-chloropyridine-N-oxide. The N-oxide is then typically deoxygenated to yield 2-chloro-4-nitropyridine.

Synthesis of 2-Chloro-4-nitropyridine N-oxide

A standard method for the synthesis of 2-chloro-4-nitropyridine-N-oxide involves the nitration of 2-chloropyridine-N-oxide.

Experimental Protocol:

-

In a suitable reaction vessel, cool 1.5 liters of concentrated sulfuric acid to 0°C with stirring.

-

Portionwise, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide over a 5-hour period, maintaining the temperature between 5-10°C.

-

Add 590 ml of 90% nitric acid dropwise while keeping the temperature in the same range.

-

After the addition is complete, heat the mixture to 80°C. An exothermic reaction will cause the temperature to rise to approximately 115°C.

-

Maintain the temperature at 100°C for four hours using an external heat source.

-

Cool the reaction mixture and pour it into 12 liters of ice.

-

Collect the resulting solid by filtration and wash it three times by suspending it in one-liter portions of water.

-

Dry the solid to obtain 2-chloro-4-nitropyridine-N-oxide.

-

The mother liquor and washes can be combined and extracted with four one-liter portions of chloroform (B151607). The combined organic extracts are then dried with potassium carbonate, filtered, and concentrated under reduced pressure to yield additional product.

Deoxygenation to 2-Chloro-4-nitropyridine

The N-oxide is readily deoxygenated to afford 2-chloro-4-nitropyridine.

Experimental Protocol:

-

In a flask, dissolve 1.70 g (9.74 mmol) of 2-chloro-4-nitropyridine-N-oxide in 25 mL of anhydrous chloroform at room temperature.

-

Slowly add phosphorus trichloride (B1173362) (4.2 mL, 48.7 mmol).

-

Heat the reaction mixture to reflux and maintain this temperature overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction solution into ice water and adjust the pH to 7-8 with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous phase twice with chloroform.

-

Combine the organic phases, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Dry the resulting solid under high vacuum to yield 2-chloro-4-nitropyridine (1.2 g, 78% yield).[1]

Synthesis Workflow of 2-Chloro-4-nitropyridine

Caption: Workflow for the synthesis of 2-Chloro-4-nitropyridine.

Reduction of the Nitro Group to an Amine

The most significant and widely utilized transformation of the nitro group in 2-chloro-4-nitropyridine is its reduction to an amino group, yielding 2-chloro-4-aminopyridine. This product is a crucial building block in medicinal chemistry.

Quantitative Data on the Reduction of 2-Chloro-4-nitropyridine N-oxide

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 2-Chloro-4-nitropyridine N-oxide | Iron powder, Glacial acetic acid | Acetic acid | Reflux, 1.5 h | 91.3% | [2] |

| 2-Chloro-4-nitropyridine N-oxide | Iron powder, Concentrated HCl | Ethanol, Water | Reflux | 85% |

Detailed Experimental Protocol for the Reduction of 2-Chloro-4-nitropyridine N-oxide

This protocol details the reduction using iron powder in glacial acetic acid.

-

To a reaction flask, add 2-chloro-4-nitropyridine N-oxide (35.0 g, 0.2 mol), iron powder (39.2 g, 0.7 mol), and glacial acetic acid (250 mL).[2]

-

Heat the mixture to reflux and maintain for 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.[2]

-

After the reaction is complete, cool the mixture to a temperature at or below 25°C.[2]

-

Adjust the pH of the reaction mixture to 7.0-8.0 using a 50 wt.% aqueous sodium hydroxide (B78521) solution.[2]

-

Extract the product with diethyl ether (3 x 500 mL).[2]

-

Wash the combined organic layers with saturated aqueous common salt solution (2 x 100 mL) and then with water (50 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

Concentrate the solution under reduced pressure.[2]

-

Recrystallize the crude product from a 1:1 (v/v) mixture of benzene (B151609) and cyclohexane (B81311) to obtain the pure 2-chloro-4-aminopyridine.[2]

Mechanistic Considerations: Nucleophilic Aromatic Substitution (SNAr)

The chemistry of 2-chloro-4-nitropyridine is dominated by nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group and the nitrogen atom in the pyridine (B92270) ring activate the positions ortho and para to them for nucleophilic attack. This is a key principle in both the synthesis and subsequent reactions of this molecule.

The SNAr mechanism generally proceeds in two steps:

-

Addition of the nucleophile: The nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted.

-

Elimination of the leaving group: The leaving group departs, taking with it the bonding pair of electrons, which restores the aromaticity of the ring.

The presence of the nitro group is crucial as it stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly when it is positioned ortho or para to the site of nucleophilic attack.[3]

Generalized SNAr Mechanism

Caption: A simplified diagram of the SNAr mechanism.

Other Potential Transformations

While the reduction to 2-chloro-4-aminopyridine is the most documented transformation, other reactions of the nitro group are mechanistically possible, though less detailed in the readily available literature for this specific substrate.

-

Partial Reduction: Under controlled conditions with specific reducing agents, it may be possible to achieve partial reduction to the corresponding nitroso or hydroxylamino derivatives. Enzymatic reductions have been shown to yield hydroxylamino derivatives for similar compounds.

-

Nucleophilic Substitution of the Nitro Group: The nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, especially when activated by other electron-withdrawing groups. However, for 2-chloro-4-nitropyridine, the chloro group is generally a better leaving group.

Further research into these less common transformations could unveil novel synthetic pathways and expand the utility of 2-chloro-4-nitropyridine as a versatile chemical intermediate.

References

Methodological & Application

Synthesis of 2-Substituted-4-Nitropyridine Derivatives: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and quantitative data for the synthesis of 2-substituted-4-nitropyridine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The electron-withdrawing nature of the nitro group at the 4-position activates the pyridine (B92270) ring for nucleophilic substitution at the 2-position, making 2-halo-4-nitropyridines versatile starting materials for a variety of functionalization reactions.

Introduction

2-Substituted-4-nitropyridines are key intermediates in the synthesis of a wide range of biologically active molecules. The pyridine scaffold is a common motif in pharmaceuticals, and the ability to introduce diverse substituents at the 2-position allows for the systematic exploration of structure-activity relationships (SAR). This guide details four powerful and widely used synthetic methodologies for the derivatization of 2-halo-4-nitropyridines:

-

Nucleophilic Aromatic Substitution (SNAr)

-

Suzuki-Miyaura Cross-Coupling

-

Buchwald-Hartwig Amination

-

Sonogashira Cross-Coupling

For each of these key transformations, a detailed experimental protocol is provided, along with tables summarizing typical reaction conditions and yields to facilitate experimental design and optimization.

Data Presentation

The following tables summarize representative yields for the synthesis of 2-substituted-4-nitropyridine derivatives and analogous compounds using the methodologies described in this guide.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-nitropyridines with Various Nucleophiles

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Piperidine | 2-(Piperidin-1-yl)-4-nitropyridine | >95 |

| 2 | Morpholine | 2-(Morpholin-4-yl)-4-nitropyridine | >95 |

| 3 | Benzylamine | 2-(Benzylamino)-4-nitropyridine | ~90 |

| 4 | Sodium Methoxide | 2-Methoxy-4-nitropyridine | ~85 |

| 5 | Sodium Thiophenoxide | 2-(Phenylthio)-4-nitropyridine | ~90 |

Yields are based on reactions with 2-chloro-5-nitropyridine, a close analog of 2-chloro-4-nitropyridine, and are expected to be similar.

Table 2: Suzuki-Miyaura Coupling of 2-Halopyridines with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 88 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 89 |

Yields are representative for the coupling of 2-chloropyridines and may vary for 2-chloro-4-nitropyridine.

Table 3: Buchwald-Hartwig Amination of 2-Halopyridines with Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 95 |

| 2 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 88 |

| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 92 |

| 4 | Indole | [Pd(cinnamyl)Cl]₂ (1) | tBuXPhos (2) | LiHMDS | Toluene | 80 | 24 | 85 |

Yields are based on the amination of various 2-halopyridines and are expected to be high for 2-chloro-4-nitropyridine due to electronic activation.

Table 4: Sonogashira Coupling of Halopyridines with Terminal Alkynes

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 65 | 6 | 95 |

| 2 | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (2.5) | Et₃N | DMF | 65 | 8 | 93 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 65 | 6 | 98 |

| 4 | 3-Butyn-1-ol | Pd(PPh₃)₄ (5) | CuI (2.5) | Et₃N | DMF | 65 | 8 | 90 |

Yields are based on the coupling of bromopyridine derivatives; reactions with 2-chloro-4-nitropyridine may require more forcing conditions or more active catalyst systems.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic transformations.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of 2-chloro-4-nitropyridine with an amine nucleophile.

Materials:

-

2-Chloro-4-nitropyridine

-

Amine (e.g., piperidine, morpholine, benzylamine)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Ethanol (B145695) or Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitropyridine (1.0 equiv).

-

Dissolve the starting material in anhydrous ethanol or DMF (to achieve a concentration of approximately 0.1-0.2 M).

-

Add the amine nucleophile (1.1-1.2 equiv) to the solution.

-

Add the base (triethylamine, 1.2-1.5 equiv, or potassium carbonate, 2.0 equiv) to the reaction mixture.

-

Heat the reaction mixture to reflux (for ethanol) or 80-100 °C (for DMF) and maintain for 2-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted-4-nitropyridine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of 2-chloro-4-nitropyridine with an arylboronic acid.

Materials:

-

2-Chloro-4-nitropyridine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Degassed 1,4-dioxane (B91453) and water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In an oven-dried Schlenk tube, combine 2-chloro-4-nitropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (2-5 mol%).

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 6-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the pure 2-aryl-4-nitropyridine.

Protocol 3: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of 2-chloro-4-nitropyridine.

Materials:

-

2-Chloro-4-nitropyridine

-

Amine

-

Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, RuPhos)

-

Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous, aprotic solvent (e.g., toluene, dioxane)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand (1.5-3 mol%).

-

Seal the tube, and evacuate and backfill with argon.

-

Add the anhydrous solvent, followed by 2-chloro-4-nitropyridine (1.0 equiv), the amine (1.1-1.2 equiv), and the base (1.4-2.0 equiv).

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-